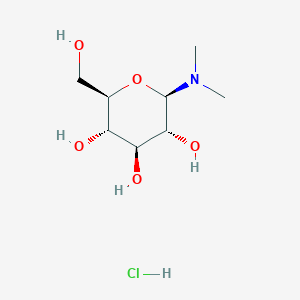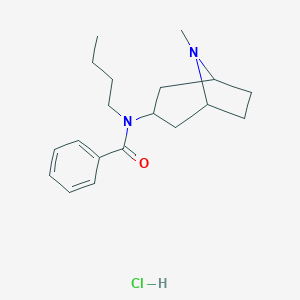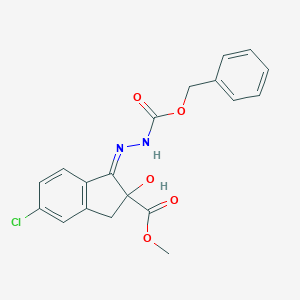![molecular formula C14H21N3O B221784 N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as AMPA or N-phenylacetyl-L-glutamine, is a compound that has been extensively studied in the field of neuroscience. It is an agonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor involved in synaptic plasticity and excitatory neurotransmission. The purpose of
Mecanismo De Acción
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide acts as an agonist of the N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide receptor, which is a type of ionotropic glutamate receptor. When N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide binds to the receptor, it causes the influx of sodium ions into the cell, leading to depolarization and the generation of an action potential. This process is essential for the transmission of excitatory signals in the brain and is crucial for learning and memory.
Biochemical and Physiological Effects
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to enhance synaptic plasticity and promote long-term potentiation (LTP), which is a process that strengthens the connections between neurons and is believed to underlie learning and memory. It has also been shown to have neuroprotective effects and to promote the survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide is a valuable tool for studying the function of the N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide receptor and its role in neurological disorders. It is relatively easy to synthesize and is commercially available. However, it has some limitations, including its short half-life and its potential to cause excitotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide. One area of interest is the development of new N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide receptor agonists that have longer half-lives and fewer side effects. Another area of interest is the investigation of the role of the N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide receptor in neurological disorders and the development of new therapies that target this receptor. Finally, there is a need for further research on the biochemical and physiological effects of N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide and its potential therapeutic applications.
Métodos De Síntesis
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide can be synthesized through a multi-step process starting from L-glutamic acid. The first step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. The amino group is then protected with a benzyl group, and the carboxylic acid is activated with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an intermediate. The Boc group is then removed, and the resulting amine is coupled with 4-methyl-1-piperidinecarboxylic acid to form the final product, N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide has been used extensively in scientific research to study the function of the N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide receptor and its role in synaptic plasticity, learning, and memory. It has also been used to investigate the mechanisms of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Nombre del producto |
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C14H21N3O |
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
N-[5-amino-2-(4-methylpiperidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H21N3O/c1-10-5-7-17(8-6-10)14-4-3-12(15)9-13(14)16-11(2)18/h3-4,9-10H,5-8,15H2,1-2H3,(H,16,18) |
Clave InChI |
LXVSGZTYEIEGQD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C |
SMILES canónico |
CC1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)
![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)

![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)


![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)




![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)
